(6-Methoxy-benzo[b]thiophen-2-yl)-methanol (6-Methoxy-benzo[b]thiophen-2-yl)-methanol
Brand Name: Vulcanchem
CAS No.: 912462-80-7
VCID: VC2697732
InChI: InChI=1S/C10H10O2S/c1-12-8-3-2-7-4-9(6-11)13-10(7)5-8/h2-5,11H,6H2,1H3
SMILES: COC1=CC2=C(C=C1)C=C(S2)CO
Molecular Formula: C10H10O2S
Molecular Weight: 194.25 g/mol

(6-Methoxy-benzo[b]thiophen-2-yl)-methanol

CAS No.: 912462-80-7

Cat. No.: VC2697732

Molecular Formula: C10H10O2S

Molecular Weight: 194.25 g/mol

* For research use only. Not for human or veterinary use.

(6-Methoxy-benzo[b]thiophen-2-yl)-methanol - 912462-80-7

Specification

CAS No. 912462-80-7
Molecular Formula C10H10O2S
Molecular Weight 194.25 g/mol
IUPAC Name (6-methoxy-1-benzothiophen-2-yl)methanol
Standard InChI InChI=1S/C10H10O2S/c1-12-8-3-2-7-4-9(6-11)13-10(7)5-8/h2-5,11H,6H2,1H3
Standard InChI Key JZUVUZMTYCJNDV-UHFFFAOYSA-N
SMILES COC1=CC2=C(C=C1)C=C(S2)CO
Canonical SMILES COC1=CC2=C(C=C1)C=C(S2)CO

Introduction

Chemical Properties and Identification

Basic Identification Data

(6-Methoxy-benzo[b]thiophen-2-yl)-methanol is characterized by the following identification parameters:

ParameterValue
IUPAC Name(6-methoxy-1-benzothiophen-2-yl)methanol
CAS Number912462-80-7
Molecular FormulaC₁₀H₁₀O₂S
Molecular Weight194.25 g/mol
Standard PurityNot less than 97%

Table 1: Key identification parameters of (6-Methoxy-benzo[b]thiophen-2-yl)-methanol

Structural Characteristics

The compound consists of a benzothiophene core with a methoxy group at the C-6 position of the benzene ring and a hydroxymethyl group at the C-2 position of the thiophene ring. This substitution pattern creates a molecule with both lipophilic and hydrophilic regions, potentially influencing its solubility profile and interaction with biological systems.

The benzo[b]thiophene core contributes to the compound's rigidity and planarity, which are important structural features that can influence receptor binding and other biological interactions. The methoxy group adds electron density to the aromatic system, while the hydroxymethyl group provides a site for hydrogen bonding and potential further functionalization.

Physical Properties

Based on the available data and structural analysis, the following physical properties can be inferred:

PropertyDescription/Value
Physical StateSolid
ColorNot specifically reported
SolubilityExpected to be soluble in organic solvents such as methanol, ethanol, and dichloromethane
Melting PointNot specifically reported
Boiling PointNot specifically reported
LogP (predicted)Expected to be moderately lipophilic due to the benzo[b]thiophene core, somewhat mitigated by the hydroxyl and methoxy groups

Table 2: Physical properties of (6-Methoxy-benzo[b]thiophen-2-yl)-methanol

Synthesis and Preparation Methods

Analogous Synthetic Approaches

The synthesis of related benzo[b]thiophene derivatives provides insights into potential methods for preparing (6-Methoxy-benzo[b]thiophen-2-yl)-methanol:

Grignard Reaction Approach

Based on the synthesis of related compounds, a Grignard reaction could be employed to introduce the hydroxymethyl group at the 2-position:

  • Preparation of 6-methoxybenzo[b]thiophene-2-carboxaldehyde

  • Treatment with vinyl magnesium bromide followed by oxidation

  • Reduction of the resulting ketone to obtain the desired alcohol

Direct Functionalization Approach

Another approach might involve:

  • Synthesis of 6-methoxybenzo[b]thiophene

  • Lithiation at the 2-position using n-BuLi

  • Reaction with formaldehyde or a formaldehyde equivalent to introduce the hydroxymethyl group

Synthetic Considerations

The synthesis of benzothiophene derivatives often requires careful control of reaction conditions to achieve regioselectivity and avoid side reactions. The presence of the methoxy group may influence the reactivity of the benzo[b]thiophene core, potentially affecting the efficiency of functionalization at the 2-position.

Reagent/ConditionFunctionReference Reaction
n-BuLiDeprotonation at C-2 positionLithiation of benzo[b]thiophene
MnO₂Oxidation of secondary alcoholsOxidation of alcohols to ketones
NaBH₄Reduction of ketones/aldehydesReduction to hydroxymethyl group
Lewis acids (e.g., BBr₃)Demethylation of methoxy groupsModification of substitution pattern

Table 3: Key reagents and conditions for benzothiophene functionalization

Analytical Characterization

Spectroscopic Analysis

While specific spectroscopic data for (6-Methoxy-benzo[b]thiophen-2-yl)-methanol is limited in the available literature, the expected spectroscopic characteristics based on its structure can be inferred:

Predicted ¹H NMR Spectroscopic Features

The ¹H NMR spectrum would likely show:

  • A singlet for the methoxy group (approximately 3.8-3.9 ppm)

  • A singlet for the hydroxymethyl CH₂ group (approximately 4.7-4.9 ppm)

  • A singlet for the hydroxyl proton (variable chemical shift depending on concentration and solvent)

  • Aromatic protons from the benzothiophene ring system (approximately 7.0-7.8 ppm)

  • The C-3 proton of the thiophene ring (approximately 7.0-7.2 ppm)

Predicted ¹³C NMR Features

The ¹³C NMR spectrum would likely show:

  • A signal for the methoxy carbon (approximately 55-57 ppm)

  • A signal for the hydroxymethyl carbon (approximately 60-65 ppm)

  • Aromatic carbons from the benzothiophene ring system (approximately 105-160 ppm)

  • The carbon bearing the methoxy group would be expected around 155-160 ppm

Mass Spectrometry

The mass spectrum would be expected to show a molecular ion peak at m/z 194 corresponding to the molecular formula C₁₀H₁₀O₂S. Fragmentation patterns might include loss of the hydroxymethyl group (M-31) and the methoxy group (M-31).

Chromatographic Analysis

High-performance liquid chromatography (HPLC) or gas chromatography (GC) could be employed for the analysis and purity determination of (6-Methoxy-benzo[b]thiophen-2-yl)-methanol. The presence of both the hydroxyl and methoxy groups would influence its retention time and interaction with stationary phases.

CompoundStructural DifferenceReported Activity
Benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivativesDifferent substituent at position 2, additional functionalityAffinity for 5-HT₁A receptors
6-Aminobenzo[b]thiophene 1,1-dioxide derivativesDifferent substituent at position 6, dioxide functionalitySTAT3 inhibition, antimitotic properties
2-Aroylbenzo[b]thiophen-3-olsDifferent substitution pattern (hydroxyl at position 3)Various potential biological applications

Table 4: Comparison of (6-Methoxy-benzo[b]thiophen-2-yl)-methanol with structurally related compounds

Hazard TypeClassification
Skin IrritationCategory 2
Eye IrritationCategory 2A
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory System)

Table 5: GHS hazard classification of (6-Methoxy-benzo[b]thiophen-2-yl)-methanol

Hazard Statements

The compound is associated with the following hazard statements:

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

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